4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine
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Overview
Description
4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a thiazole ring and a thiophene ring
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds . They have been found to interact with a variety of biological targets, contributing to their diverse range of effects .
Mode of Action
It is known that thiophene derivatives can interact with their targets in various ways, leading to a range of biological effects . The specific interactions and resulting changes would depend on the exact nature of the target and the context in which the compound is acting.
Biochemical Pathways
Thiophene derivatives have been found to affect a variety of pathways, leading to their diverse range of biological effects . The specific pathways affected and their downstream effects would depend on the exact nature of the target and the context in which the compound is acting.
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and overall effectiveness .
Result of Action
Thiophene derivatives have been found to have a range of effects at the molecular and cellular level, contributing to their diverse range of biological activities .
Action Environment
It is known that environmental factors can greatly impact the action of a compound, influencing its overall effectiveness .
Biochemical Analysis
Biochemical Properties
It is known that thiazole and pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methyl-2-thiophen-2-yl-1,3-thiazole with 2-aminopyrimidine in the presence of a suitable catalyst and solvent. The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline in ethanol under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine or thiazole rings .
Scientific Research Applications
4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Comparison with Similar Compounds
Similar Compounds
4-Thiophen-2-yl-6-(4-methylphenyl)-pyrimidin-2-ylamine: Similar structure with a different substitution pattern.
2-(Pyridin-2-yl)pyrimidine derivatives: Share the pyrimidine core but with different substituents
Uniqueness
4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is unique due to the presence of both thiazole and thiophene rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactivities and biological activities .
Properties
IUPAC Name |
4-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S2/c1-7-10(8-4-5-14-12(13)16-8)18-11(15-7)9-3-2-6-17-9/h2-6H,1H3,(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQCHAJFZDVXTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=NC(=NC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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